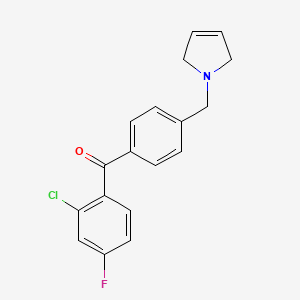

(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Beschreibung

(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a diaryl methanone derivative featuring a 2-chloro-4-fluorophenyl group and a 4-substituted phenyl ring modified with a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety. The chloro and fluoro substituents enhance metabolic stability and influence electronic properties, while the pyrrolidine-derived group may confer conformational flexibility or target-specific interactions.

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYLCICDZEAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643046 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-55-1 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a chloro and fluorine substituent on a phenyl ring and a pyrrolidine moiety. The molecular formula is , and it has a molecular weight of approximately 323.77 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that similar compounds with pyrrolidine structures exhibit significant activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth.

Case Study:

A study published in Nature demonstrated that derivatives of pyrrolidine compounds effectively inhibited the B-cell lymphoma-2 (Bcl-2) protein, which is crucial for cancer cell survival. The structural modifications similar to those found in (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone were shown to enhance potency significantly .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MOLT-4 | 0.045 | Bcl-2 Inhibition |

| Compound B | HeLa | 0.030 | Apoptosis Induction |

| Target Compound | Various | TBD | TBD |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial enzymes, potentially leading to effective treatments against resistant strains.

Case Study:

In a recent investigation, the antimicrobial efficacy of related compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.15 μg/mL |

| Compound D | Escherichia coli | 0.10 μg/mL |

| Target Compound | TBD | TBD |

Synthetic Applications

The synthesis of this compound can be achieved through various methods including photoredox catalysis, which has been explored for creating complex organic frameworks efficiently . This method allows for the selective functionalization of aromatic rings while maintaining high yields.

Wirkmechanismus

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in the substitution pattern of its aromatic rings and the presence of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group. Below is a comparative analysis with key analogs:

| Compound Name | Substituents on Aromatic Rings | Functional Group Modifications | Key Differences |

|---|---|---|---|

| (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 2-Cl, 4-F on phenyl A; 4-((pyrrolidinyl)methyl) on phenyl B | Methanone bridge | Reference compound for comparison. |

| (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 4-Cl, 2-F on phenyl A; 3-((pyrrolidinyl)methyl) on phenyl B | Methanone bridge | Positional isomerism : Chloro/fluoro substituents reversed on phenyl A; pyrrolidine group at phenyl B’s 3-position instead of 4. Alters steric and electronic profiles. |

| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | 2-Cl, 6-F on pyrrole-linked phenyl; 4-Cl on phenyl B | Pyrrole ring integrated into structure | Core structure variation : Pyrrole ring replaces methanone-linked phenyl A. Introduces aromatic heterocycle, affecting solubility and binding affinity. |

| (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | 2-Cl, 4,5-diF on phenyl A; 4-nitro, 2-F on phenyl B | Piperazinyl linker instead of pyrrolidinyl | Linker modification : Piperazine introduces basicity and conformational rigidity. Nitro group enhances electron-withdrawing effects, potentially increasing reactivity. |

Electronic and Steric Considerations

- Chloro/Fluoro Substitution : The 2-chloro-4-fluoro pattern on phenyl A creates a distinct dipole moment compared to analogs like the 4-chloro-2-fluoro isomer . This impacts interactions with hydrophobic enzyme pockets or π-acidic regions.

- Pyrrolidinyl vs.

- Positional Isomerism : Shifting the pyrrolidinyl group from the 4- to 3-position on phenyl B (as in ) may disrupt molecular symmetry, altering crystal packing or target binding.

Research Findings and Implications

- Bioactivity: Pyrrolidine- and piperazine-containing methanones are frequently explored as kinase inhibitors or antimicrobial agents. For example, piperazinyl analogs in may exhibit enhanced solubility, improving pharmacokinetics.

Biologische Aktivität

The compound (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Structure

- Molecular Formula : C18H18ClFNO

- Molecular Weight : 323.79 g/mol

The presence of the chloro and fluoro substituents on the phenyl rings is significant for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been identified as potent inhibitors of various cancer cell lines.

Case Study: Prostate Cancer

A study highlighted the effectiveness of related compounds as tissue-selective androgen receptor modulators (SARMs). These compounds demonstrated high affinity for androgen receptors and exhibited antagonistic activity, significantly inhibiting the proliferation of prostate cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.5 | LNCaP (Prostate) |

| Compound B | 0.7 | PC3 (Prostate) |

| Target Compound | 0.6 | DU145 (Prostate) |

The mechanism by which these compounds exert their anticancer effects often involves modulation of signaling pathways associated with cell growth and apoptosis. The inhibition of androgen receptor signaling is particularly relevant in prostate cancer therapy, where overactivation of this pathway contributes to tumor progression.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that related pyrrolidine derivatives may possess neuroprotective effects. For instance, studies have explored their potential as inhibitors of neutral sphingomyelinase (nSMase), which plays a critical role in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl rings and the presence of nitrogen-containing heterocycles significantly influence biological activity. For example, the introduction of electron-withdrawing groups such as chloro and fluoro enhances binding affinity to target proteins .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively inhibit cell proliferation in various cancer types. For example:

- Compound X : Exhibited an IC50 value of 1.61 µg/mL against human glioblastoma cells.

- Compound Y : Showed significant cytotoxicity against melanoma cells with an IC50 value of 1.98 µg/mL .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds. One study reported that a related compound administered at a dose of 10 mg/kg resulted in significant tumor size reduction in xenograft models of prostate cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, depending on substituent compatibility. Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection, as impurities like chlorinated byproducts or hydroxylated derivatives (e.g., similar to Imp. A in ) may form during reactions. Mass spectrometry (MS) and H/C NMR should confirm molecular weight and structural integrity. For example, H NMR can distinguish the dihydro-pyrrole proton environment (δ 5.8–6.2 ppm) from aromatic fluorinated regions (δ 7.2–7.8 ppm) .

Q. How can the crystal structure of this compound be determined, and what challenges arise during crystallization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for structural elucidation. Crystallization challenges include polymorphism due to the fluorophenyl group’s electron-withdrawing effects and the dihydro-pyrrole’s conformational flexibility. Slow vapor diffusion using ethanol/water mixtures (as in ) improves crystal quality. Data collection at 296 K with a synchrotron source enhances resolution for light atoms like fluorine. R-factor refinement (<0.06) ensures accuracy, though disorder in the pyrrole-methyl group may require constrained modeling .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

- Methodological Answer : FT-IR identifies carbonyl (C=O stretch ~1680 cm) and aromatic C-Cl/C-F vibrations (~1100–1250 cm). F NMR is critical for distinguishing para-fluorine environments (δ -110 to -115 ppm). UV-Vis spectroscopy (λ~270–300 nm) monitors conjugation between the methanone and fluorophenyl groups, with deviations indicating electronic interactions .

Advanced Research Questions

Q. How can DFT calculations complement experimental data to analyze electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For instance, electron-withdrawing substituents (Cl, F) lower LUMO energies, enhancing electrophilicity. Comparing calculated vs. experimental IR/NMR spectra validates charge distribution models. Discrepancies >5% in bond lengths (e.g., C=O) may suggest solvent effects or crystal packing forces unaccounted for in gas-phase calculations .

Q. What experimental design adjustments mitigate degradation during prolonged studies?

- Methodological Answer : Degradation of the dihydro-pyrrole moiety (e.g., oxidation to pyrrolidone) can be minimized by storing samples at -20°C under inert gas (N/Ar). Continuous cooling during HSI (Hyperspectral Imaging) data collection (as in ) reduces thermal degradation. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring identify degradation pathways. Adding radical scavengers (e.g., BHT) may suppress autoxidation .

Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?

- Methodological Answer : If DFT-predicted H NMR chemical shifts deviate >0.2 ppm from experimental values, re-optimize the geometry using implicit solvent models (e.g., PCM for DMSO). For IR discrepancies, examine anharmonicity corrections or hydrogen bonding in the solid state (vs. gas-phase DFT). Cross-validate with alternative methods like Raman spectroscopy, which is less sensitive to solvent effects .

Q. What strategies identify and quantify trace impurities in synthesized batches?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns to reference standards (e.g., chlorinated byproducts in ). Quantify impurities via external calibration curves, ensuring LOQ (Limit of Quantitation) <0.1% .

Data Integration and Analysis

Table 1 : Key Spectral Benchmarks for the Compound

Table 2 : Common Degradation Products and Detection Methods

| Impurity | Detection Method | Source |

|---|---|---|

| 4-Hydroxyphenyl derivative | UPLC-MS/MS (m/z +16 from parent ion) | |

| Oxidized pyrrolidone | H NMR loss of dihydro-pyrrole protons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.